molecular formula C5H12BrN B3188992 5-Bromopentan-1-amine CAS No. 26342-08-5

5-Bromopentan-1-amine

Cat. No.: B3188992
CAS No.: 26342-08-5
M. Wt: 166.06 g/mol
InChI Key: HYMLYXZEQWBTBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromopentan-1-amine is an organic compound with the molecular formula C5H12BrN. It is a brominated amine, specifically a primary amine where the bromine atom is attached to the fifth carbon of a pentane chain. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Scientific Research Applications

5-Bromopentan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Safety and Hazards

5-Bromopentan-1-amine is classified as a flammable liquid and vapor. It can cause skin irritation and is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, wearing protective gloves/eye protection/face protection, and proper disposal of contents/container .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromopentan-1-amine can be synthesized through the bromination of 5-amino-1-pentanol. The process involves dissolving 5-amino-1-pentanol in an aqueous solution of 48% hydrobromic acid and stirring the mixture under reflux conditions. After three hours, the mixture is evaporated to obtain a crystalline solid, which is this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in bulk and purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

5-Bromopentan-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding nitriles or reduced to form secondary amines.

    Condensation Reactions: It can react with carbonyl compounds to form imines or Schiff bases.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

    Substitution: 5-Hydroxy-pentan-1-amine.

    Oxidation: 5-Cyanopentane.

    Reduction: Secondary amines like N-methyl-5-pentanamine.

Mechanism of Action

The mechanism of action of 5-Bromopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, which influences the compound’s binding affinity and specificity. The amine group can form hydrogen bonds, further stabilizing the interaction with the target molecule. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-Chloropentan-1-amine: Similar structure but with a chlorine atom instead of bromine.

    5-Iodopentan-1-amine: Contains an iodine atom instead of bromine.

    5-Fluoropentan-1-amine: Features a fluorine atom in place of bromine.

Uniqueness

5-Bromopentan-1-amine is unique due to the specific properties imparted by the bromine atom. Bromine is larger and more polarizable than chlorine and fluorine, which can enhance the compound’s reactivity and binding interactions. Compared to iodine, bromine provides a balance between reactivity and stability, making this compound a versatile intermediate in organic synthesis .

Properties

IUPAC Name

5-bromopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12BrN/c6-4-2-1-3-5-7/h1-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMLYXZEQWBTBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromopentan-1-amine
Reactant of Route 2
5-Bromopentan-1-amine
Reactant of Route 3
5-Bromopentan-1-amine
Reactant of Route 4
5-Bromopentan-1-amine
Reactant of Route 5
5-Bromopentan-1-amine
Reactant of Route 6
5-Bromopentan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.